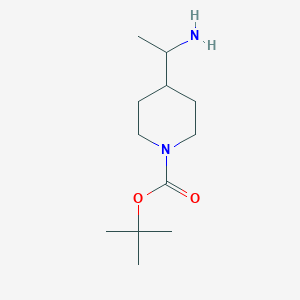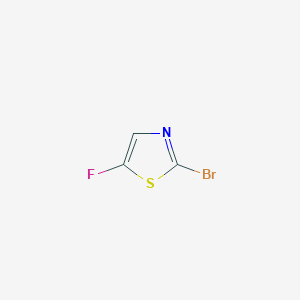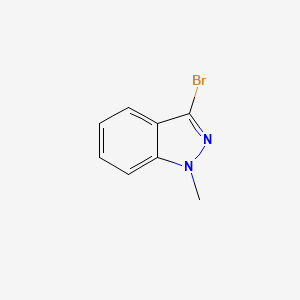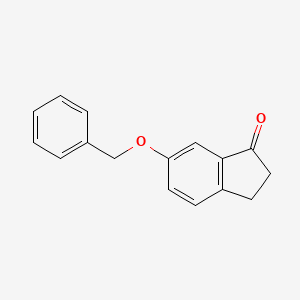
叔丁基 4-(1-氨基乙基)哌啶-1-羧酸盐
概述
描述
Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和中间体作用
生物活性化合物合成:叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸盐,叔丁基 4-(1-氨基乙基)哌啶-1-羧酸盐的衍生物,是合成各种生物活性化合物(如克唑替尼)的关键中间体。该化合物以叔丁基-4-羟基哌啶-1-羧酸盐为起始原料合成,取得了显著成功 (Kong 等,2016)。
药物合成中的关键中间体:它还在治疗药物 Vandetanib 的合成中起关键中间体的作用。合成涉及从哌啶-4-基甲醇开始的一系列步骤,包括酰化、磺化和取代 (Wang 等,2015)。
结构和晶体学研究
- 晶体结构分析:叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸盐(一种相关化合物)的晶体结构进行了研究。X 射线研究揭示了异丁基侧链在哌啶环 6 位的轴向取向,提供了对其分子堆积和结构性质的见解 (Didierjean 等,2004)。
合成各种哌啶衍生物
- 哌啶衍生物的制备:叔丁基 4-氧代哌啶-1-羧酸盐二甲基腙与 BuLi 反应生成叔丁基 3-烯基-4-氧代哌啶-1-羧酸盐。这些化合物是有前途的合成子,用于制备各种哌啶衍生物,表明叔丁基 4-(1-氨基乙基)哌啶-1-羧酸盐在合成有机化学中的多功能性 (Moskalenko & Boev,2014)。
在抗癌药物合成中的作用
- 抗癌药物中间体:叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸盐,另一种相关化合物,是小分子抗癌药物的重要中间体。它从哌啶-4-基甲醇中合成并随后优化,突出了其在新型抗癌疗法开发中的重要性 (Zhang 等,2018)。
生化分析
Biochemical Properties
Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions, particularly in the development of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . This interaction is essential for optimizing the drug-like properties of these degraders.
Cellular Effects
The effects of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a linker in protein degraders can impact the 3D orientation of the degrader, thereby influencing ternary complex formation and optimization of drug-like properties .
Molecular Mechanism
At the molecular level, tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation and can lead to changes in gene expression. The compound’s interaction with enzymes and proteins is critical for its function as a linker in protein degraders, impacting the formation of ternary complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate can change over time. Its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. The compound’s stability is crucial for its effectiveness in biochemical reactions and pharmaceutical applications .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate vary with different dosages in animal models. Threshold effects have been observed, and high doses can lead to toxic or adverse effects. Understanding the dosage effects is essential for optimizing its use in pharmaceutical development and ensuring safety in animal studies .
Metabolic Pathways
Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and pharmaceutical applications .
Transport and Distribution
Within cells and tissues, tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are important for its effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, which is essential for its role in biochemical reactions and pharmaceutical applications .
属性
IUPAC Name |
tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627302 | |
| Record name | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455267-29-5 | |
| Record name | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)




